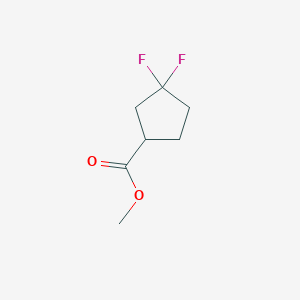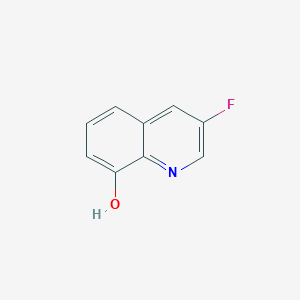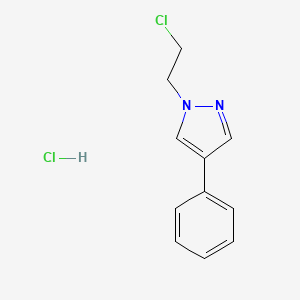
1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride
Descripción general
Descripción
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The “1-(2-chloroethyl)-4-phenyl-” part suggests that it has a phenyl (a variant of a benzene ring) and a 2-chloroethyl group attached to the pyrazole ring.
Molecular Structure Analysis
The molecular structure would be based on the pyrazole ring, with the 2-chloroethyl and phenyl groups attached at the 1 and 4 positions respectively. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
As an organic compound containing a chloroethyl group, it might undergo reactions typical of other chloroalkyl compounds. This could include substitution reactions or reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Generally, properties such as melting point, boiling point, solubility, and stability could be predicted based on the properties of similar compounds .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Applications
A series of 1-phenyl-3-(4-(2-ethanoloxy) phenyl)-5-aryl-1H-pyrazoles, which include structures similar to 1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride, were synthesized and evaluated for their antibacterial activity. These compounds showed potential against both Gram-positive and Gram-negative bacteria strains, highlighting their relevance in developing new antibacterial agents. The minimum inhibitory concentration (MIC) of these compounds was determined, indicating their effectiveness in inhibiting bacterial growth (Goyal & Jain, 2013).
Role in Synthesizing Biologically Active Compounds
3-phenyl-1H-pyrazole, a core structure in this compound, is a critical intermediate in synthesizing various biologically active compounds. This research highlights the synthesis of 3-phenyl-1H-pyrazole derivatives and the optimization of the synthetic method. These derivatives play an essential role in developing small molecule inhibitors for cancer treatment, indicating the compound's significance in medical research and pharmaceutical development (Liu et al., 2017).
Development of Ligands and Functionalized Pyrazoles
The synthesis of pyrazoles with varying alkyl and aryl substituents, including structures akin to this compound, was reported. These synthesized compounds, particularly those with functionalized side chains, were used as ligands. The study emphasizes the potential of these ligands in creating hydrogen bonding interactions, which are crucial in designing metal-organic frameworks and other complex chemical systems (Grotjahn et al., 2002).
Molecular Structure and Antimicrobial Studies
The molecular structure of derivatives similar to this compound was characterized, and their antimicrobial properties were assessed. The crystal and molecular structures were determined, and the compounds were evaluated for their antibacterial activities, providing insights into the structure-activity relationship of these compounds (Prabhudeva et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-chloroethyl)-4-phenylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2.ClH/c12-6-7-14-9-11(8-13-14)10-4-2-1-3-5-10;/h1-5,8-9H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDLNRNIINTECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1445594.png)
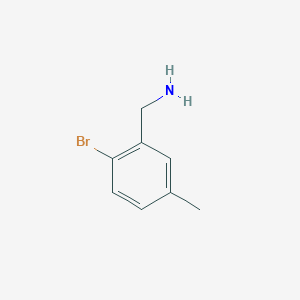
![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B1445597.png)

![1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine](/img/structure/B1445604.png)
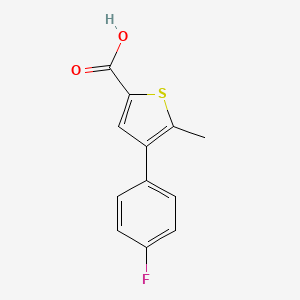
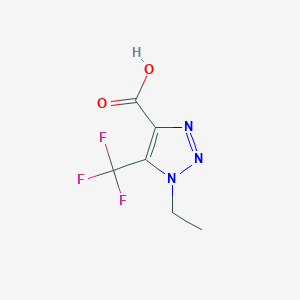
![4,8-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B1445607.png)
![6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B1445610.png)



